molecular formula C25H22N2O4S2 B14955444 ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate

ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate

Cat. No.: B14955444
M. Wt: 478.6 g/mol
InChI Key: YVZUYYSKVSOXTH-MOSHPQCFSA-N
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Description

Its core structure comprises a fused thiazole and pyrimidine ring system, with key substituents:

  • Position 2: A (Z)-configured 2-methyl-2H-chromen-3-ylmethylidene group, introducing rigidity and π-conjugation from the chromene moiety.
  • Position 5: A 2-thienyl group, contributing sulfur-mediated electronic effects.
  • Position 7: A methyl group, enhancing steric bulk.
  • Position 6: An ethyl carboxylate ester, influencing solubility and metabolic stability.

Properties

Molecular Formula

C25H22N2O4S2

Molecular Weight

478.6 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22N2O4S2/c1-4-30-24(29)21-14(2)26-25-27(22(21)19-10-7-11-32-19)23(28)20(33-25)13-17-12-16-8-5-6-9-18(16)31-15(17)3/h5-13,15,22H,4H2,1-3H3/b20-13-

InChI Key

YVZUYYSKVSOXTH-MOSHPQCFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC5=CC=CC=C5OC4C)S2)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate involves multiple steps. One common method includes the Pechmann condensation reaction, which is used to synthesize coumarin derivatives. The reaction typically involves the use of a phenol and a β-keto ester in the presence of a strong acid catalyst . The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects and its mechanism of action in biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Crystallographic and Conformational Analysis
Parameter Target Compound* Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-...
Ring Puckering Likely flattened boat Flattened boat (C5 deviation: 0.224 Å from pyrimidine plane)
Dihedral Angle (Core-Substituent) Not reported 80.94° (thiazolopyrimidine vs. benzene ring)
Hydrogen Bonding Expected C–H···O/N C–H···O chains along c-axis (D···A = 3.32–3.54 Å)
Unit Cell Parameters Not reported Monoclinic P2₁/n; a = 7.536 Å, b = 18.178 Å, c = 16.973 Å, β = 94.47°

Key Observations :

  • Ring Puckering : The thiazolopyrimidine core in analogous compounds adopts a flattened boat conformation, critical for maintaining planarity while accommodating substituent-induced strain .
  • Hydrogen Bonding : The trimethoxybenzylidene derivative forms bifurcated C–H···O interactions, stabilizing its crystal lattice. The target compound’s chromene oxygen may similarly act as a hydrogen bond acceptor, enhancing crystallinity .

Biological Activity

Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the use of coumarin derivatives and thiazole moieties. The synthesis pathway often employs techniques such as:

  • Pechmann Condensation : This method is frequently utilized to form coumarin derivatives.
  • Knoevenagel Condensation : This reaction can be used to introduce aldehyde functionalities necessary for further modifications.

Example Synthesis Pathway

StepReaction TypeKey Reagents
1Pechmann Condensation2-Ethylresorcinol, β-keto esters
2Knoevenagel CondensationAldehydes, base catalyst
3CyclizationThiazole precursors

Antimicrobial Activity

Research indicates that compounds similar to ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine have shown significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have demonstrated that coumarin derivatives exhibit potent activity against various strains of bacteria, including drug-resistant strains. The mechanism often involves the inhibition of bacterial DNA helicase, which is crucial for DNA replication and repair .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Coumarins and thiazoles are known to interact with multiple cellular pathways involved in cancer progression:

  • Mechanisms of Action :
    • Kinase Inhibition : Disruption of signaling pathways that promote cell proliferation.
    • Cell Cycle Arrest : Induction of apoptosis in cancer cells by modulating cell cycle checkpoints.
    • Angiogenesis Inhibition : Prevention of new blood vessel formation that tumors require for growth .

Case Studies

  • Study on Coumarin Derivatives : A study highlighted the anticancer activity of coumarin-based compounds against various cancer cell lines. The findings indicated that these compounds could induce apoptosis through the activation of caspases .
  • Thiazole Derivatives Against Tuberculosis : Another research focused on thiazole derivatives showing promising results against Mycobacterium tuberculosis. The study emphasized the importance of structural modifications for enhancing bioactivity and selectivity .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine. Preliminary studies suggest:

  • Bioavailability : Compounds with similar structures have demonstrated favorable bioavailability profiles (>52%) when administered orally .
  • Toxicity Assessments : Cytotoxicity tests have shown that while some derivatives exhibit significant antimicrobial and anticancer activities, they also require careful evaluation to minimize adverse effects on normal cells .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. For example, refluxing 5-substituted thioxo-tetrahydropyrimidine precursors with aldehydes (e.g., 2-methyl-2H-chromen-3-carbaldehyde) in acetic acid/acetic anhydride with sodium acetate as a catalyst is a common approach. Reaction optimization includes adjusting molar ratios, reflux duration (8–10 hours), and recrystallization solvents (e.g., ethyl acetate/ethanol mixtures) to achieve yields up to 78% .

Q. How is the spatial conformation of this compound determined, and what techniques are critical for structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for determining spatial conformation. Key parameters include dihedral angles between fused rings (e.g., thiazolopyrimidine and benzene rings) and puckering of the pyrimidine ring. XRD data (e.g., monoclinic P21/n space group, β = 94.465°) combined with spectroscopic methods (NMR, IR) validate bond lengths, angles, and stereochemistry .

Q. What purification techniques are recommended to isolate high-purity samples of this compound?

  • Methodological Answer : Recrystallization from ethyl acetate or ethanol mixtures is widely used. For challenging impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane) or preparative HPLC with C18 columns can enhance purity. Purity is confirmed via melting point analysis (e.g., 427–428 K) and HPLC retention time consistency .

Advanced Research Questions

Q. How do substituents on the benzylidene or thienyl groups influence molecular conformation and bioactivity?

  • Methodological Answer : Substituents like fluorine or methoxy groups alter electronic and steric properties, impacting ring puckering and intermolecular interactions. For example, fluorophenyl substituents increase dihedral angles between fused rings (up to 80.94°), while methoxy groups enhance hydrogen bonding (C–H···O) in crystal packing. Computational modeling (DFT) can predict these effects, validated by XRD and docking studies .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar thiazolo[3,2-a]pyrimidines?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, solvent polarity). Use standardized protocols (e.g., MTT assays in triplicate, DMSO controls ≤0.1%) and compare IC50 values across studies. Meta-analysis of substituent effects (e.g., electron-withdrawing groups enhancing antimicrobial activity) clarifies structure-activity relationships (SAR) .

Q. How can reaction mechanisms for the formation of the thiazolo[3,2-a]pyrimidine core be experimentally validated?

  • Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., ¹³C-tracing in aldehyde precursors) and intermediate isolation via TLC monitoring. Kinetic studies under varying temperatures and pH reveal rate-determining steps (e.g., cyclization vs. Schiff base formation). Computational tools (Gaussian, Gaussian09) model transition states to confirm pathways .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations in aqueous environments (AMBER force field) assess hydrolytic stability of ester groups. Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for oxidation-prone sites (e.g., chromenyl methylidene). Experimental validation uses accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

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